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Compound of Interest

Compound Name: 3,5-Dibromobenzoic acid

Cat. No.: B110547

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 3,5-dibromobenzoic
acid, a valuable building block in organic synthesis, particularly for the development of
pharmaceutical compounds and other functional materials. The procedure outlined is based on
the well-established Sandmeyer reaction, a reliable method for the conversion of aromatic
amines to aryl halides.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties and spectroscopic data for 3,5-
dibromobenzoic acid is presented below. This information is crucial for the identification and
characterization of the synthesized compound.
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Property Value Reference
CAS Number 618-58-6 [1]
Molecular Formula C7H4Br20:2 [1]
Molecular Weight 279.91 g/mol [11[2]
Appearance White to light yellow crystalline 3]
powder

Melting Point 218-220 °C [4]

Boiling Point 355.2 °C at 760 mmHg [3]
Solubility Soluble in methanol. [4]

H NMR (400 MHz, DMSO-ds)

5 8.16 (t, J=1.6 Hz, 1H), 7.98
(d, J=1.6 Hz, 2H)

[5]

13C NMR

Spectral data available.

[6]

IR (KBr disc)

Characteristic peaks for C=0
and C-Br bonds.

[1](6]

Experimental Protocol: Synthesis via Sandmeyer

Reaction

This protocol details the synthesis of 3,5-dibromobenzoic acid starting from 3,5-

diaminobenzoic acid. The reaction proceeds in two main stages: the diazotization of the

diamino compound, followed by a copper(l) bromide-mediated Sandmeyer reaction.

Materials:

3,5-Diaminobenzoic acid

Sodium nitrite (NaNOz2)

Copper(l) bromide (CuBr)

Hydrobromic acid (48% aqueous solution)
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Deionized water

e Ice

Sodium hydroxide (for neutralization, optional)

Activated carbon

Celite or filter aid

Equipment:

e Three-necked round-bottom flask
e Mechanical stirrer

e Thermometer

e Dropping funnel

 Ice-salt bath

e Heating mantle with a water bath
e Bichner funnel and flask

o Standard laboratory glassware
Procedure:

Part 1: Diazotization of 3,5-Diaminobenzoic Acid

« In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-
diaminobenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid and deionized water.

e Cool the resulting mixture to 0 °C in an ice-salt bath.

e Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise from a
dropping funnel. It is critical to maintain the reaction temperature below 5 °C throughout the
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addition to prevent the decomposition of the diazonium salt.

 Stir the mixture vigorously during the addition of the sodium nitrite solution.

 After the complete addition of sodium nitrite, continue to stir the mixture for an additional 15-
30 minutes at 0-5 °C. The resulting solution contains the bis(diazonium) salt.

Part 2: Sandmeyer Reaction

e In a separate beaker, prepare a solution of copper(l) bromide (2.2 eq) in 48% hydrobromic
acid. Cool this solution in an ice bath.

o Slowly and carefully add the cold bis(diazonium) salt solution from Part 1 to the stirred
copper(l) bromide solution. A vigorous evolution of nitrogen gas will be observed.

e Once the addition is complete, allow the reaction mixture to warm to room temperature.

o Heat the mixture on a water bath at 50-60 °C for 30-60 minutes to ensure the reaction
proceeds to completion.

e Cool the reaction mixture to room temperature. The crude 3,5-dibromobenzoic acid will
precipitate out of the solution.

Part 3: Work-up and Purification
o Collect the precipitated solid by vacuum filtration using a Buichner funnel.
o Wash the filter cake with cold deionized water to remove any residual salts and acids.

o For purification, the crude product can be recrystallized. A suitable solvent for
recrystallization is hot water or an ethanol/water mixture.

o Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If the
solution is colored, a small amount of activated carbon can be added, and the solution can
be filtered hot through a pad of Celite.

 Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce
crystallization.
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o Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,
and dry under vacuum.

o Characterize the final product by determining its melting point and acquiring spectroscopic
data (NMR, IR) to confirm its identity and purity.

Safety Precautions:

» Aryl diazonium salts can be explosive when isolated and dry. They should be prepared in situ
at low temperatures (0-5 °C) and used immediately without isolation.

e The reaction involves the use of strong acids (hydrobromic acid) which are corrosive. Handle
with appropriate personal protective equipment (PPE), including gloves, safety goggles, and
a lab coat.

e The reaction should be carried out in a well-ventilated fume hood.

 Vigorous gas evolution (nitrogen) occurs during the Sandmeyer reaction. Ensure the reaction
vessel is adequately vented.

Experimental Workflow
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Workflow for the Synthesis of 3,5-Dibromobenzoic Acid

Part 1: Diazotization

Dissolve 3,5-Diaminobenzoic Acid
in HBr and Water

A4

Coolto 0 °C

Y

Slowly Add NaNO:z Solution
(Keep Temp <5 °C)

Y

Stir for 15-30 min at 0-5 °C

Part 2: Sandmeyer Reactionv

Prepare Cold CuBr Add Diazonium Salt Solution
Solution in HBr to CuBr Solution
Y

Warm to Room Temp
and Heat at 50-60 °C

Part 3: Worki?p and Purification

Filter Crude Product

Y

Wash with Cold Water

A4

Recrystallize from
Hot Water/Ethanol

Y

Filter Purified Crystals

Y

Dry Under Vacuum

A4

Characterize Product
(MP, NMR, IR)

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the synthesis of 3,5-Dibromobenzoic acid.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b110547?utm_src=pdf-body-img
https://www.benchchem.com/product/b110547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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